

# N-Methylleucine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | N-Methylleucine |           |
| Cat. No.:            | B555345         | Get Quote |

#### Introduction

**N-Methylleucine** is a non-canonical amino acid that has garnered significant interest in the fields of peptide chemistry, drug discovery, and chemical biology. As a derivative of the proteinogenic amino acid L-leucine, it features a methyl group on the amide nitrogen, a modification that imparts unique conformational and biological properties. This technical guide provides an in-depth overview of **N-Methylleucine**, covering its synthesis, physicochemical properties, and its applications in peptide and protein engineering. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

# Physicochemical Properties of N-Methylleucine

The introduction of a methyl group to the nitrogen atom of leucine results in several key changes to its physical and chemical characteristics. These alterations are fundamental to the unique behavior of **N-Methylleucine**-containing peptides.



| Property          | Value                                           | Reference         |
|-------------------|-------------------------------------------------|-------------------|
| Molecular Formula | C7H15NO2                                        | INVALID-LINK      |
| Molecular Weight  | 145.20 g/mol                                    | INVALID-LINK      |
| IUPAC Name        | (2S)-2-(methylamino)-4-<br>methylpentanoic acid | INVALID-LINK      |
| CAS Number        | 3060-46-6                                       | INVALID-LINK      |
| Appearance        | White to off-white powder                       | General knowledge |
| Solubility        | Soluble in water and polar organic solvents     | General knowledge |
| pKa (carboxyl)    | ~2.3                                            | Estimated         |
| pKa (amino)       | ~10.1                                           | Estimated         |

### Synthesis of Fmoc-N-Methyl-L-leucine

The efficient synthesis of Fmoc-protected **N-Methylleucine** is crucial for its incorporation into peptides via solid-phase peptide synthesis (SPPS). Several methods have been developed, with varying yields and complexities.

#### **Comparative Yields of Synthesis Methods**



| Synthesis Method                        | Key Reagents                                                                             | Reported Yield    | Reference                              |
|-----------------------------------------|------------------------------------------------------------------------------------------|-------------------|----------------------------------------|
| Reductive Amination                     | Leucine, Formaldehyde, Reducing agent (e.g., NaBH3CN)                                    | 60-80%            | General synthetic chemistry principles |
| Fukuyama-Mitsunobu<br>Reaction          | Boc-Leucine, 2-<br>Nitrobenzenesulfonyl<br>chloride, Methyl p-<br>toluenesulfonate       | >90%              | Adapted from<br>Fukuyama's method      |
| Solid-Phase Synthesis<br>on 2-CTC Resin | Fmoc-Leucine, 2-<br>Chlorotrityl chloride<br>resin, Methyl iodide or<br>Dimethyl sulfate | >70%              | [1]                                    |
| Oxazolidinone<br>Intermediate Method    | Leucine, Formalin, followed by reduction                                                 | Good to excellent | [2]                                    |

# Detailed Experimental Protocol: Solid-Phase Synthesis of Fmoc-N-Methyl-L-leucine on 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is adapted from a published procedure and offers a reliable method for the synthesis of Fmoc-N-Methyl-L-leucine with high purity.[1]

#### Materials:

- 2-Chlorotrityl chloride (2-CTC) resin
- Fmoc-L-leucine
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)



- o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- Collidine
- Methyl iodide (MeI) or Dimethyl sulfate (DMS)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- 2-Mercaptoethanol
- Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
- Trifluoroacetic acid (TFA)

#### Procedure:

- Resin Swelling and Fmoc-Leucine Loading:
  - Swell 2-CTC resin in DCM for 30 minutes.
  - Dissolve Fmoc-L-leucine (3 eq.) and DIPEA (3.5 eq.) in DCM.
  - Add the amino acid solution to the resin and shake for 2 hours.
  - Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
  - Wash the resin with DCM and DMF.
- Fmoc Deprotection:
  - Treat the resin with 20% piperidine in DMF for 10 minutes (repeat once).
  - Wash the resin thoroughly with DMF and DCM.
- Sulfonylation (o-NBS Protection):
  - Treat the resin with a solution of o-NBS-Cl (4 eq.) and collidine (10 eq.) in DMF for 30 minutes.



- Wash the resin with DMF and DCM.
- N-Methylation:
  - Treat the resin with a solution of methyl iodide (10 eq.) and DBU (5 eq.) in DMF. The
    reaction progress should be monitored by a qualitative test (e.g., chloranil test) for the
    presence of secondary amines. Repeat the methylation step if necessary.
  - Wash the resin with DMF and DCM.
- o-NBS Deprotection:
  - Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 15 minutes (repeat once).
  - Wash the resin with DMF and DCM.
- Emoc Protection:
  - Treat the resin with a solution of Fmoc-OSu (3 eq.) and DIPEA (3 eq.) in DCM for 1 hour.
  - Wash the resin with DCM and DMF.
- Cleavage from Resin:
  - Cleave the Fmoc-N-Methyl-L-leucine from the resin using a solution of 1% TFA in DCM.
  - Collect the cleavage solution and neutralize with a weak base (e.g., pyridine).
  - Evaporate the solvent and purify the product by flash chromatography.

# Incorporation of N-Methylleucine into Peptides

The incorporation of **N-Methylleucine** into a growing peptide chain using SPPS requires optimized coupling conditions due to the increased steric hindrance of the secondary amine.

# Detailed Experimental Protocol: Solid-Phase Synthesis of a Peptide Containing N-Methylleucine



This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ac-Ala-NMeLeu-Gly-NH2) on a Rink Amide resin.

#### Materials:

- Rink Amide MBHA resin
- Fmoc-Gly-OH
- Fmoc-N-Methyl-L-leucine
- Fmoc-Ala-OH
- Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- 20% Piperidine in DMF
- DCM, DMF
- Acetic anhydride
- Cleavage cocktail: TFA/H2O/Triisopropylsilane (TIS) (95:2.5:2.5)
- Cold diethyl ether

#### Procedure:

- Resin Preparation:
  - Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
  - Remove the Fmoc group by treating with 20% piperidine in DMF for 10 minutes (repeat once).



- Wash the resin with DMF and DCM.
- Coupling of the First Amino Acid (Fmoc-Gly-OH):
  - Pre-activate Fmoc-Gly-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
  - Add the activated amino acid solution to the resin and shake for 1-2 hours.
  - Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (blue color), repeat the coupling.
  - Wash the resin with DMF and DCM.
- Fmoc Deprotection:
  - Remove the Fmoc group as described in step 1.
- Coupling of Fmoc-N-Methyl-L-leucine:
  - Due to the steric hindrance of the N-methyl group, a more efficient coupling reagent like
     PyBOP or an extended coupling time may be necessary.
  - Pre-activate Fmoc-N-Methyl-L-leucine (3 eq.) with PyBOP (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
  - Add the activated amino acid solution to the resin and shake for 4-6 hours, or overnight.
  - Monitor the coupling using a chloranil test (for secondary amines). If the test is positive (pale yellow to colorless), the coupling is complete.
  - Wash the resin with DMF and DCM.
- Fmoc Deprotection:
  - Remove the Fmoc group as described in step 1.
- Coupling of the Final Amino Acid (Fmoc-Ala-OH):



- Couple Fmoc-Ala-OH as described in step 2.
- N-terminal Acetylation:
  - After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes to cap the N-terminus.
  - Wash the resin with DMF and DCM.
- · Cleavage and Deprotection:
  - Wash the resin with DCM and dry under vacuum.
  - Treat the resin with the cleavage cocktail for 2-3 hours.
  - Filter the resin and collect the filtrate.
  - Precipitate the crude peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
  - Dry the crude peptide under vacuum.
- Purification and Characterization:
  - Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  - Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

### **Biological Significance and Applications**

The incorporation of **N-Methylleucine** into peptides has profound effects on their biological properties, making it a valuable tool in drug design and development.

### **Impact on Peptide Properties**



- Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.
- Enhanced Membrane Permeability: The increased lipophilicity and the disruption of hydrogen bonding networks can improve the ability of peptides to cross cell membranes, a crucial factor for oral bioavailability.
- Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, influencing the peptide's secondary structure and often favoring specific conformations that can lead to higher receptor affinity and selectivity.

#### **N-Methylleucine in Natural Products**

**N-Methylleucine** is found in several biologically active natural products, highlighting its importance in nature's own drug discovery processes.

- Vancomycin: This glycopeptide antibiotic contains an N-terminal N-Methylleucine. While not
  directly involved in the hydrogen bonding to the D-Ala-D-Ala target, it is crucial for
  maintaining the structural integrity of the binding pocket.[3]
- Cyclosporine A: This potent immunosuppressant is a cyclic peptide containing multiple N-methylated amino acids, including N-Methylleucine. These modifications are essential for its ability to bind to cyclophilin and inhibit the calcineurin signaling pathway, thereby suppressing T-cell activation.

#### **Comparative Biological Activity**

The enhanced properties of **N-Methylleucine**-containing peptides often translate to improved biological activity compared to their non-methylated counterparts.



| Peptide/Ana<br>log          | Target                     | IC50 / Ki (N-<br>methylated) | IC50 / Ki<br>(non-<br>methylated) | Fold<br>Improveme<br>nt | Reference                                |
|-----------------------------|----------------------------|------------------------------|-----------------------------------|-------------------------|------------------------------------------|
| Cyclic<br>Pentapeptide<br>1 | Integrin ανβ3              | 1.5 nM                       | 25 nM                             | 16.7                    | Hypothetical<br>data for<br>illustration |
| Linear<br>Heptapeptide<br>2 | Grb2-SH2<br>domain         | 0.8 μΜ                       | 12 μΜ                             | 15                      | Hypothetical<br>data for<br>illustration |
| Somatostatin Analog 1       | Somatostatin<br>Receptor 2 | 0.2 nM                       | 3.1 nM                            | 15.5                    | Hypothetical<br>data for<br>illustration |

Note: The data in this table is illustrative to demonstrate the potential for improvement and may not represent specific published results. Researchers should consult relevant literature for specific examples.

#### Characterization of N-Methylleucine and its Peptides

Standard analytical techniques are employed to characterize **N-Methylleucine** and peptides containing this non-canonical amino acid.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR is a powerful tool for confirming the presence and location of the N-methyl group.

Expected <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **N-Methylleucine**:



| Atom              | ¹H Chemical Shift (ppm) | <sup>13</sup> C Chemical Shift (ppm) |
|-------------------|-------------------------|--------------------------------------|
| N-CH₃             | ~2.5 - 2.8 (s)          | ~30 - 35                             |
| α-СН              | ~3.0 - 3.5 (m)          | ~60 - 65                             |
| β-CH <sub>2</sub> | ~1.5 - 1.9 (m)          | ~40 - 45                             |
| у-СН              | ~1.3 - 1.7 (m)          | ~25 - 30                             |
| δ-СН₃             | ~0.9 (d)                | ~22 - 24                             |

Note: Chemical shifts are approximate and can vary depending on the solvent and the local chemical environment within a peptide.

#### Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of **N-Methylleucine**-containing peptides. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the N-methylation. The fragmentation pattern will show a characteristic mass shift of 14 Da (CH<sub>2</sub>) for the fragment ions containing the N-methylated residue compared to the non-methylated analog.

# Visualizations of Key Pathways and Workflows Vancomycin Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of the vancomycin aglycone, highlighting the role of non-ribosomal peptide synthetases (NRPS) and the final N-methylation step.





Click to download full resolution via product page

Caption: Simplified workflow of Vancomycin biosynthesis.

#### **Cyclosporine A Mechanism of Action**

This diagram illustrates the signaling pathway inhibited by Cyclosporine A, a process critically dependent on its N-methylated residues for proper conformational binding.





Click to download full resolution via product page

Caption: Cyclosporine A's inhibition of the Calcineurin-NFAT pathway.

# Experimental Workflow for Synthesis and Incorporation of N-Methylleucine

This diagram provides a logical overview of the key stages involved in utilizing **N-Methylleucine** in peptide synthesis.





Click to download full resolution via product page

Caption: General workflow for **N-Methylleucine** peptide synthesis.

#### Conclusion

**N-Methylleucine** is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its ability to enhance the pharmacokinetic and pharmacodynamic properties of peptides makes it a highly attractive building block for the development of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, properties, and applications of **N-**



**Methylleucine**, complete with detailed protocols and data to facilitate its use in research and drug discovery endeavors. The continued exploration of N-methylated peptides promises to yield new and improved therapies for a wide range of diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- To cite this document: BenchChem. [N-Methylleucine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555345#n-methylleucine-as-a-non-canonical-amino-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com